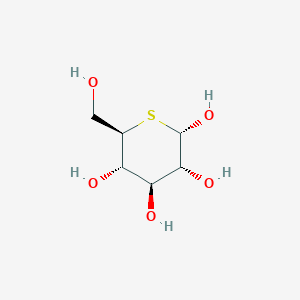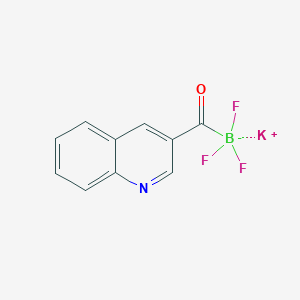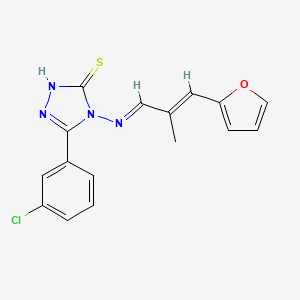
5-Thio-alpha-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thio-alpha-D-glucopyranose is a sulfur analog of the naturally occurring sugar, D-glucose. This compound is characterized by the replacement of an oxygen atom with a sulfur atom at the fifth position of the glucopyranose ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the click cycloaddition reaction, which has been used to synthesize carborane-appended derivatives of 5-Thio-alpha-D-glucopyranose . Traditional methods also exist, involving multiple steps of protection, activation, and substitution reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles to those used in laboratory settings, with adaptations for scale-up and efficiency. Industrial methods would likely involve optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Thio-alpha-D-glucopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom, which can alter the reactivity compared to its oxygen-containing counterpart.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
5-Thio-alpha-D-glucopyranose has a wide range of applications in scientific research:
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Thio-alpha-D-glucopyranose involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit cellular transport processes by mimicking D-glucose, thereby affecting active and facilitated-diffusion transport . This inhibition is due to its structural similarity to D-glucose, allowing it to compete for binding sites on transport proteins.
Comparaison Avec Des Composés Similaires
5-Thio-D-mannose: Another sulfur analog of a naturally occurring sugar, differing in the position of the sulfur atom.
Salacinol: A thiosugar with potent enzymatic inhibitory activity against alpha-glucosidase.
5-Thiosucrose and 5-Thioisosucrose:
Uniqueness: 5-Thio-alpha-D-glucopyranose is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to act as a boron carrier in BNCT and its use in studying glucose transport processes highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
10227-19-7 |
|---|---|
Formule moléculaire |
C6H12O5S |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
Clé InChI |
KNWYARBAEIMVMZ-DVKNGEFBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(S1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)

![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)


![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)



